5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a pyrazolidin-3-yl moiety bearing a 4-methoxyphenyl substituent. The pyrazolidine ring, a five-membered structure with two adjacent nitrogen atoms, may confer unique conformational and hydrogen-bonding properties, distinguishing it from related compounds with single-nitrogen heterocycles like piperidine or pyrrolidine.
Properties
IUPAC Name |
5-[5-(4-methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-27-14-7-5-11(6-8-14)15-10-16(25-24-15)18-23-17(26-28-18)12-3-2-4-13(9-12)19(20,21)22/h2-9,15-16,24-25H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOBMSUWHDJGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(NN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolidin moiety and an oxadiazole ring, which are known for their potential in drug development due to their ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in various studies:
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. This is achieved through the inhibition of key enzymes involved in cancer cell proliferation such as Histone Deacetylases (HDAC) and Thymidylate Synthase .
- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibited growth in various cancer cell lines. For instance, it exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and lung carcinoma .
Other Biological Activities
Beyond its anticancer potential, compounds within the oxadiazole class have been noted for other biological activities:
- Antimicrobial : Exhibiting antibacterial and antifungal properties.
- Anti-inflammatory : Demonstrating effectiveness in reducing inflammation through various pathways.
- Antioxidant : Capable of scavenging free radicals and protecting cells from oxidative stress .
Study 1: Anticancer Efficacy
In a recent study by Maftei et al., derivatives of 1,2,4-oxadiazoles were synthesized and evaluated for their antiproliferative activities. The most active derivative showed IC50 values of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pancreatic cancer cells (PAXF 1657). Flow cytometry assays confirmed that these compounds induced apoptosis in a dose-dependent manner .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted how modifications on the oxadiazole scaffold could enhance biological activity. For instance, substituents at specific positions significantly improved cytotoxicity against various cancer cell lines. The findings suggest that strategic structural modifications can lead to more potent derivatives .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Varied Heterocycles at Position 5
The nature of the heterocyclic substituent at position 5 significantly impacts physicochemical and pharmacological properties. Key examples include:
Key Observations :
- Piperidine vs. Pyrazolidine : Piperidine (six-membered, one nitrogen) in 3z offers flexibility and synthetic efficiency, whereas pyrazolidine (five-membered, two nitrogens) in the target compound may improve target engagement via additional hydrogen bonds.
Substituent Variations at Position 3
The 3-(trifluoromethyl)phenyl group is a common motif across analogues, but alternative substituents influence activity:
Key Observations :
- Trifluoromethylphenyl : Enhances hydrophobicity and resistance to oxidative metabolism.
- Thienyl/4-Pyridyl : Thienyl in ’s compound increases aromatic surface area, while 4-pyridyl in 1a introduces pH-dependent solubility .
Antifungal Activity :
- The target compound’s methoxyphenyl group may similarly target fungal enzymes .
Nicotinic Receptor Modulation :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole?
- Methodological Answer : The synthesis involves multi-step heterocyclic condensation. A validated approach includes:
Initial Condensation : Reacting diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using sodium hydride to form intermediate esters.
Pyrazole Formation : Hydrazine hydrate is used to cyclize intermediates into pyrazole-carboxylates.
Triazole/Thiadiazole Integration : Subsequent reactions with carboxylic acids in phosphorus oxychloride yield fused triazolo-thiadiazole systems.
- Key Tools : High-performance liquid chromatography (HPLC) for purity assessment and 1H NMR for structural confirmation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- 1H NMR : To identify proton environments (e.g., methoxy groups at δ ~3.8 ppm, trifluoromethyl at δ ~7.5 ppm).
- Elemental Analysis : Confirms C, H, N, S, and F content.
- Infrared Spectroscopy : Detects functional groups (e.g., oxadiazole C=N stretches at 1600–1650 cm⁻¹).
- Chromatography : HPLC ensures >95% purity .
Q. What preliminary biological screening data exist for this compound?
- Methodological Answer : Early-stage studies focus on:
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
- Enzyme Inhibition : Docking with 14-α-demethylase lanosterol (PDB: 3LD6) suggests antifungal potential .
Advanced Research Questions
Q. How do substituents (e.g., 4-methoxyphenyl, trifluoromethyl) influence bioactivity?
- Methodological Answer :
- 4-Methoxyphenyl : Enhances lipophilicity and π-π stacking with aromatic enzyme residues (e.g., cytochrome P450 targets).
- Trifluoromethyl : Improves metabolic stability and electron-withdrawing effects, modulating binding affinity.
- SAR Studies : Compare analogs with halogenated or alkyl substituents via IC₅₀ assays and computational modeling (e.g., AutoDock Vina) .
Q. How can molecular docking resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial)?
- Methodological Answer :
- Target Prioritization : Dock against multiple enzymes (e.g., fungal 14-α-demethylase vs. bacterial dihydrofolate reductase).
- Binding Energy Analysis : Compare ΔG values; lower energies indicate stronger inhibition.
- In Vitro Validation : Use enzyme-specific assays (e.g., ergosterol synthesis inhibition for antifungal activity) .
Q. What strategies address low solubility in pharmacological testing?
- Methodological Answer :
- Co-Crystallization : Modify crystal packing via co-formers (e.g., cyclodextrins).
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy).
- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in antimicrobial potency across studies?
- Methodological Answer :
- Strain-Specificity : Test against standardized ATCC strains (e.g., Staphylococcus aureus ATCC 29213).
- Assay Conditions : Control variables like pH, inoculum size, and growth media.
- Resazurin-Based Viability Assays : Quantify metabolic activity for higher reproducibility .
Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | Key Spectral Data (1H NMR) | Purity (HPLC) | Reference |
|---|---|---|---|
| Ethyl pyrazole-carboxylate | δ 4.2 (q, COOCH₂CH₃), δ 3.8 (s, OCH₃) | 92% | |
| Triazolo-thiadiazole core | δ 7.5 (m, CF₃), δ 6.9 (d, J=8 Hz, Ar-H) | 96% |
Table 2 : Docking Scores Against Biological Targets
| Target (PDB ID) | Binding Energy (kcal/mol) | Predicted Activity | Reference |
|---|---|---|---|
| 14-α-Demethylase (3LD6) | -9.2 | Antifungal | |
| Dihydrofolate Reductase (1U72) | -7.8 | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
